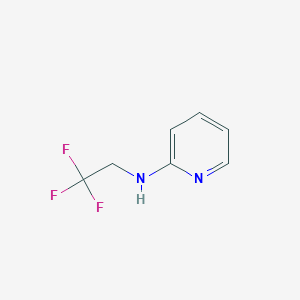

N-(2,2,2-三氟乙基)吡啶-2-胺

描述

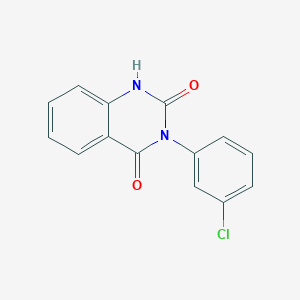

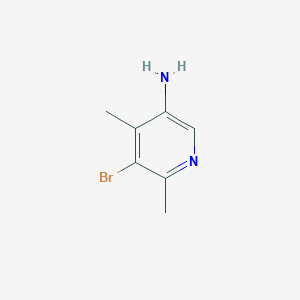

“N-(2,2,2-trifluoroethyl)pyridin-2-amine” is a chemical compound with the molecular formula C7H7F3N2 . It has a molecular weight of 176.14 .

Molecular Structure Analysis

The InChI code for “N-(2,2,2-trifluoroethyl)pyridin-2-amine” is 1S/C7H7F3N2/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2,(H,11,12) .Chemical Reactions Analysis

While specific chemical reactions involving “N-(2,2,2-trifluoroethyl)pyridin-2-amine” are not available, it’s known that trifluoroethyl compounds can participate in various types of reactions, including cycloaddition and cascade reactions .Physical And Chemical Properties Analysis

“N-(2,2,2-trifluoroethyl)pyridin-2-amine” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .科学研究应用

Organic Synthesis

N-(2,2,2-trifluoroethyl)pyridin-2-amine is used in organic synthesis reactions . It has received the attention of many chemists since it was first developed as a fluorine-containing synthon . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds .

Drug Development

Fluorine-containing organic compounds, including N-(2,2,2-trifluoroethyl)pyridin-2-amine, are extremely widely used in the field of new drug development . The introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists .

Asymmetric [3 + 2] Annulation Reaction

A highly efficient asymmetric [3 + 2] annulation reaction of N-(2,2,2-trifluoroethyl)pyridin-2-amine and 2-nitroindoles or 2-nitrobenzofurans was presented .

Contrast Agents for 19F Magnetic Resonance Imaging (MRI)

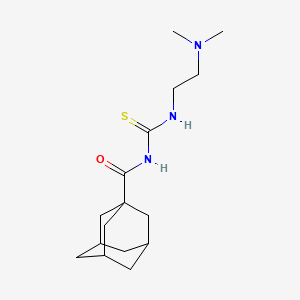

Copper (II) complexes of cyclams with N-(2,2,2-trifluoroethyl)-aminoalkyl pendant arms are studied in respect to potential use as contrast agents for 19F MRI . The NMR longitudinal relaxation times (T1) of 19F nuclei in the ligands at clinically relevant fields and temperatures were significantly shortened upon Cu (II) binding .

Diastereoselective Formal 1,3-Dipolar Cycloaddition

In research, a metal-free diastereoselective formal 1,3-dipolar cycloaddition of N-(2,2,2-trifluoroethyl)pyridin-2-amine and cyclopentene-1,3-diones has been developed . This can efficiently lead to the desymmetrization of cyclopentene-1,3-diones .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H317) and eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

未来方向

Trifluoroethyl compounds, such as “N-(2,2,2-trifluoroethyl)pyridin-2-amine”, have potential applications in various fields due to the unique properties of fluorine atoms and fluorine-containing groups . They are widely used in the field of new drug development . It is expected that many novel applications of trifluoroethyl compounds will be discovered in the future .

属性

IUPAC Name |

N-(2,2,2-trifluoroethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTQCRYXEBMFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2386311.png)